4-(Difluoromethoxy)piperidine
Overview
Description
4-(Difluoromethoxy)piperidine is a chemical compound that features a piperidine ring substituted with a difluoromethoxy group at the fourth position. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications . The presence of the difluoromethoxy group can influence the compound’s chemical properties, making it a valuable intermediate in various chemical syntheses.
Scientific Research Applications
4-(Difluoromethoxy)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been studied for its effects on transforming growth factor-β1 (tgf-β1)-induced epithelial–mesenchymal transformation . TGF-β1 plays an important role in fibrosis, and DGM has been shown to inhibit this process .
Mode of Action
For instance, DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin .
Biochemical Pathways
The related compound dgm has been shown to significantly reduce smad2/3 phosphorylation levels , which are key components of the TGF-β signaling pathway involved in fibrosis.
Result of Action
The related compound dgm has been shown to attenuate tgf-β1-induced epithelial–mesenchymal transformation in a549 cells and bleomycin-induced pulmonary fibrosis in rats .
Biochemical Analysis
Biochemical Properties
4-(Difluoromethoxy)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound’s difluoromethoxy group can influence the enzyme’s activity, potentially leading to enzyme inhibition or activation. Additionally, this compound may interact with transport proteins, affecting the transport and distribution of other molecules within the cell .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, its interaction with cytochrome P450 enzymes can result in the formation of a stable enzyme-substrate complex, altering the enzyme’s catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged enzyme inhibition or altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme modulation or altered cellular signaling. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Studies have identified threshold effects, where the compound’s impact becomes significant only above a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including oxidation and reduction reactions. These metabolic processes can influence the compound’s activity and its effects on cellular function. Additionally, this compound may affect the levels of metabolites within the cell, leading to changes in metabolic fluxes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments. Once inside the cell, this compound can accumulate in specific organelles, influencing its localization and activity. These interactions can affect the compound’s overall efficacy and its impact on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell, such as the mitochondria or the nucleus. This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its intended site of action. The subcellular localization of this compound can influence its activity and function, as it may interact with specific biomolecules within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable piperidine derivative reacts with a difluoromethylating agent under controlled conditions .
Industrial Production Methods
Industrial production of 4-(Difluoromethoxy)piperidine may involve optimized synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the difluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce different functional groups into the piperidine ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and fluorinated organic molecules, such as trifluoromethylpyridines .
Uniqueness
4-(Difluoromethoxy)piperidine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
4-(difluoromethoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-5-1-3-9-4-2-5/h5-6,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPQNDRRTPPWCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147107-39-8 | |
Record name | 4-(difluoromethoxy)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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